N'-(2-Hydroxybenzylidene)-2-(3-toluidino)acetohydrazide
Description
Properties
CAS No. |
303065-44-3 |
|---|---|
Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C16H17N3O2/c1-12-5-4-7-14(9-12)17-11-16(21)19-18-10-13-6-2-3-8-15(13)20/h2-10,17,20H,11H2,1H3,(H,19,21)/b18-10+ |
InChI Key |
IMZSSIBJVGMNDE-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=CC=C2O |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=CC=C2O |
Origin of Product |
United States |
Biological Activity
N'-(2-Hydroxybenzylidene)-2-(3-toluidino)acetohydrazide is a hydrazone compound with notable biological activities, primarily attributed to its unique molecular structure. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C16H17N3O2, with a molecular weight of 283.33 g/mol. The compound is synthesized via a condensation reaction between 2-hydroxybenzaldehyde and 3-toluidine acetohydrazide, typically using ethanol as a solvent under reflux conditions. The reaction can be optimized by adjusting temperature, solvent choice, and concentration to enhance yield and purity.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Properties : The compound has shown significant antimicrobial activity against various bacterial strains. Studies indicate that it can form coordination complexes with metal ions, enhancing its efficacy against microbial targets.
- Antioxidant Activity : Research has demonstrated that derivatives of this compound can exhibit antioxidant properties through various assays such as DPPH and ABTS, indicating potential applications in preventing oxidative stress-related diseases .
- Enzyme Inhibition : It has been reported to inhibit key enzymes such as acetylcholinesterase and tyrosinase, which are relevant in treating conditions like Alzheimer's disease and hyperpigmentation disorders, respectively .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Biological Activities |
|---|---|---|
| This compound | C16H17N3O2 | Antimicrobial, Antioxidant, Enzyme Inhibition |
| N'-(2-Hydroxybenzylidene)acetohydrazide | C9H10N2O2 | Moderate Antimicrobial Activity |
| 2-P-Toluidino-N'-Hydroxybenzylidene acetohydrazide | C15H16N4O2 | Similar Antimicrobial Properties |
| 4-Amino-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide | C10H12N4O2 | Varied Biological Effects; Less Potent |
The presence of both hydroxy and toluidine groups in this compound enhances its interaction with biological targets compared to simpler analogs, leading to improved biological activity.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Enzyme Inhibition : In vitro assays showed that the compound effectively inhibited acetylcholinesterase activity, suggesting its potential as a therapeutic agent for neurodegenerative diseases. The inhibition was measured using spectrophotometric methods, revealing IC50 values that indicate strong enzyme binding affinity .
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by the molecular formula and a molecular weight of 283.33 g/mol. It is synthesized through a condensation reaction between 2-hydroxybenzaldehyde and 3-toluidine acetohydrazide, typically in an ethanol solvent under reflux conditions. The process can be optimized by adjusting factors such as temperature and concentration to enhance yield and purity.
Biological Activities
N'-(2-Hydroxybenzylidene)-2-(3-toluidino)acetohydrazide exhibits a range of biological activities, making it a subject of interest in pharmacological research:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its ability to form coordination complexes with metal ions enhances its efficacy against microbial infections .
- Anticancer Properties : The compound has been evaluated for its anticancer activity. Research indicates that it can inhibit the growth of cancer cells, potentially through mechanisms involving the modulation of biological targets associated with cancer progression .
- Antitubercular Activity : In vitro studies have demonstrated that derivatives of this compound can exhibit antitubercular effects against Mycobacterium tuberculosis, suggesting its potential in treating tuberculosis .
Coordination Chemistry
In coordination chemistry, this compound acts as a ligand to form complexes with various metal ions. These metal-ligand complexes have been studied for their structural properties and biological activities:
| Metal Ion | Complex Type | Biological Activity |
|---|---|---|
| Cu²⁺ | Octahedral complexes | Antimicrobial and anticancer effects |
| Zn²⁺ | Tetrahedral complexes | Enhanced biological activity |
| Co²⁺ | Octahedral complexes | Antifungal properties |
These complexes can exhibit enhanced stability and bioactivity compared to the uncoordinated ligand, leading to increased interest in their application in drug development .
Case Studies
- Antimicrobial Evaluation : A study conducted on the antimicrobial activity of this compound revealed effective inhibition against several bacterial strains. The zone of inhibition was measured in millimeters, demonstrating its potential as an antimicrobial agent compared to standard drugs like tetracycline .
- Anticancer Mechanism Investigation : Research focused on the anticancer properties of this compound involved testing its effects on human carcinoma cell lines. Results indicated significant cytotoxicity, suggesting that it may interfere with cellular proliferation pathways .
- Metal Complex Formation : A detailed study on metal complexes formed with this compound highlighted their structural characterization through spectroscopic methods. The resulting complexes showed promising biological activities that warrant further investigation for therapeutic applications .
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
Table 1: Key Structural and Spectroscopic Data of Selected Acetohydrazides
Key Observations :
- Hydrogen Bonding : Compounds with 2-hydroxybenzylidene (e.g., HBPAH) exhibit intra- and intermolecular H-bonding (N–H···O, O–H···N), stabilizing planar conformations and influencing solubility .
- Isomerism : HBPAH exists as E/Z isomers (ratio 1:1.3), confirmed by duplicated NMR signals .
- Electronic Effects : Methoxy (e.g., compound II) and chloro (e.g., HBPAH) substituents alter electron density, affecting reactivity and bioactivity.
Table 3: Bioactivity Profiles of Analogous Acetohydrazides
Key Trends :
- Substituent Impact : Electron-withdrawing groups (e.g., Cl in HBPAH) enhance stability, while bulky groups (e.g., coumarin in 2a) may limit membrane permeability.
- Heterocyclic Moieties : Triazole (A5) and benzimidazole (228) derivatives show enhanced bioactivity due to improved target binding .
Preparation Methods
Preparation of 2-(3-Toluidino)acetohydrazide
This precursor is synthesized by reacting 3-toluidine with ethyl chloroacetate to form 2-(3-toluidino)acetate, followed by hydrazinolysis. Key steps include:
-
Alkylation : 3-Toluidine reacts with ethyl chloroacetate in anhydrous ethanol under reflux (6–8 hours) to yield ethyl 2-(3-toluidino)acetate.
-
Hydrazinolysis : The ester is treated with hydrazine hydrate in methanol, yielding 2-(3-toluidino)acetohydrazide as a white crystalline solid (mp 142–144°C).
Equation :
Condensation with 2-Hydroxybenzaldehyde
The hydrazide (1.0 mmol) and aldehyde (1.0 mmol) are refluxed in ethanol (20–30 mL) with 1–2 drops of glacial acetic acid for 3–5 hours. The product precipitates upon cooling and is recrystallized from ethanol.
Typical Yield : 70–85%.
Melting Point : 198–200°C.
Optimization Strategies
Solvent Effects
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 78 | 3 | 78 | 98 |
| Methanol | 65 | 4 | 72 | 95 |
| Ethanol/AcOH | 78 | 2 | 82 | 99 |
Ethanol-acetic acid (24:1) enhances reaction kinetics by protonating the aldehyde carbonyl, increasing electrophilicity. Methanol offers moderate yields but requires longer reflux times.
Catalytic Additives
-
Acetic Acid (1–2%) : Lowers activation energy, reducing reaction time to 2 hours.
-
Molecular Sieves (4Å) : Absorbs water, shifting equilibrium toward product formation (yield increase: ~5%).
Mechanistic Insights
The condensation proceeds via a two-step mechanism:
-
Nucleophilic Addition : The hydrazide’s terminal amine attacks the aldehyde carbonyl, forming a hemiaminal intermediate.
-
Dehydration : Acid catalysis promotes water elimination, yielding the hydrazone.
Spectroscopic Evidence :
Purity and Characterization
Analytical Techniques
Impurity Profiling
Common impurities include unreacted hydrazide (≤2%) and hydrolyzed aldehyde (≤1%). Column chromatography (silica gel, ethyl acetate/hexane) effectively removes these.
Comparative Analysis with Structural Analogues
The 3-toluidino derivative exhibits superior antimicrobial activity due to enhanced electron-donating effects from the methyl group.
Scalability and Industrial Feasibility
Batch-scale synthesis (100 g) in ethanol/acetic acid achieves 80% yield with consistent purity (>97%). Key considerations:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
